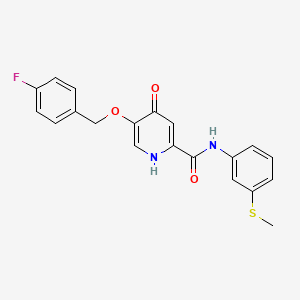

5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical drugs, particularly those used to treat high blood pressure and heart disease .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydropyridine ring and the introduction of the fluorobenzyl and methylthio phenyl groups. Specific synthetic routes would depend on the desired yield, cost, and other factors .Molecular Structure Analysis

The molecular structure of this compound includes a dihydropyridine ring, a fluorobenzyl group, and a methylthio phenyl group. These groups could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the dihydropyridine ring might undergo oxidation or reduction reactions, while the fluorobenzyl and methylthio phenyl groups could participate in various substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group might increase its lipophilicity, which could affect its solubility in different solvents .Scientific Research Applications

Orexin Receptor Mechanisms

Research has highlighted the role of orexin (OX) and their receptors (OXR) in various physiological processes, including feeding, arousal, stress, and drug abuse. In a study focusing on compulsive food consumption, the effects of different OXR antagonists, including SB-649868 (which has a similar structure to the compound ), were evaluated. This research indicates a major role of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

HIV Integrase Inhibition

Studies on compounds structurally related to 5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide have demonstrated their potential in inhibiting HIV integrase. This enzyme is crucial for the replication of the HIV virus, making it a significant target for AIDS treatment. Research on various dihydroxypyrimidine carboxamides, including those with a p-fluorobenzylamide moiety, has shown potent inhibition of HIV-integrase-catalyzed strand transfer, suggesting their potential as antiviral agents (Pace et al., 2007).

Antimicrobial Properties

The synthesis and evaluation of compounds containing a fluorine atom and structural similarities to the compound have revealed promising antimicrobial properties. Studies have shown that the presence of the fluorine atom at specific positions in the molecule is essential for enhancing antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2013).

Aromatic Polyamides

Research into aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain has explored the potential of such structures in material science. These polyamides show good solubility, thermal stability, and the ability to form tough, flexible films, suggesting their utility in various industrial applications (Hsiao & Yu, 1996).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-N-(3-methylsulfanylphenyl)-4-oxo-1H-pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c1-27-16-4-2-3-15(9-16)23-20(25)17-10-18(24)19(11-22-17)26-12-13-5-7-14(21)8-6-13/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQKMICVIRDYEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2965700.png)

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2965702.png)

amino}-2-methylpropanoic acid](/img/structure/B2965703.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B2965705.png)

![(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B2965706.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2965712.png)

![2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide](/img/structure/B2965715.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2965719.png)

![4-bromo-5-{[2-(ethoxyethanimidoyl)phenoxy]methyl}-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2965720.png)